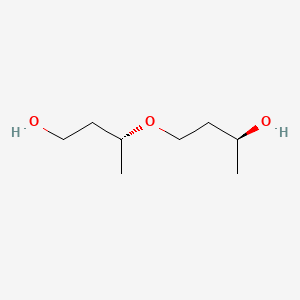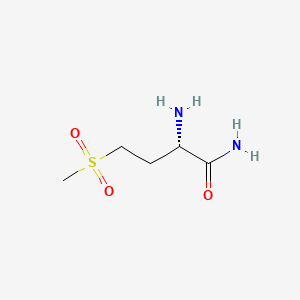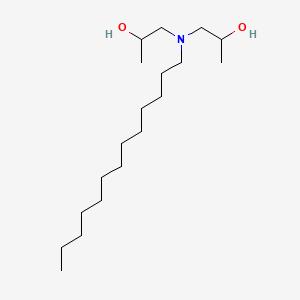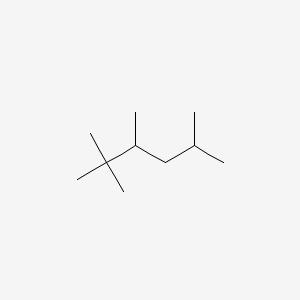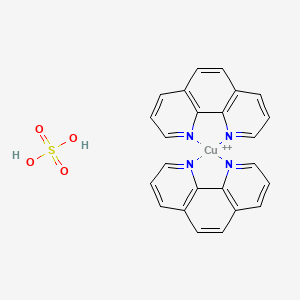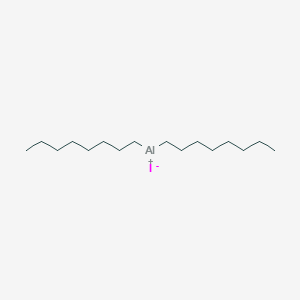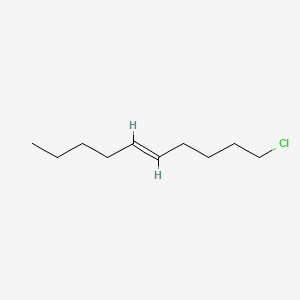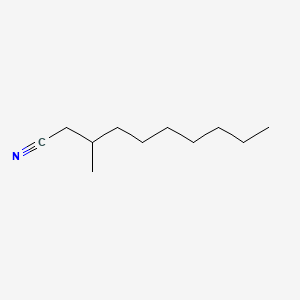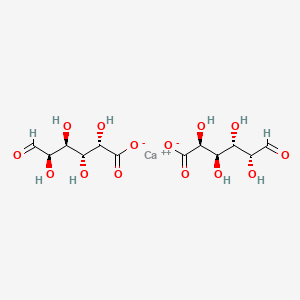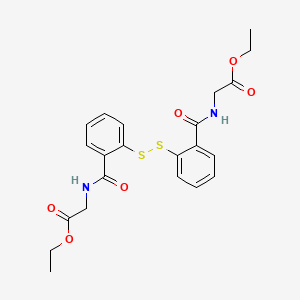
2,2'-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide typically involves the reaction of N-(ethoxycarbonyl)methylbenzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to enhance efficiency and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The disulfide bond in 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiol compounds.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in disulfide bond formation studies.
Biology: Employed in the study of protein disulfide bonds and their role in protein folding and stability.
Industry: Utilized in the production of polymers and materials that require specific disulfide linkages for enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein folding and stability.
Comparaison Avec Des Composés Similaires
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of ethoxycarbonyl groups.
2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of ethoxycarbonyl groups.
Uniqueness: 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide is unique due to the presence of ethoxycarbonyl groups, which can influence its reactivity and solubility. This makes it distinct from other disulfide-linked benzamides and potentially more suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
98051-90-2 |
|---|---|
Formule moléculaire |
C22H24N2O6S2 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
ethyl 2-[[2-[[2-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]acetate |
InChI |
InChI=1S/C22H24N2O6S2/c1-3-29-19(25)13-23-21(27)15-9-5-7-11-17(15)31-32-18-12-8-6-10-16(18)22(28)24-14-20(26)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
NJKSDRWYJVZSBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


